molecular formula C13H15Cl3N6O B2496974 N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]formamide CAS No. 303024-33-1

N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]formamide

Cat. No.: B2496974
CAS No.: 303024-33-1
M. Wt: 377.65
InChI Key: ITAWOZZNMAYXRB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]formamide typically involves multiple steps, starting with the preparation of the purinyl and piperidinyl intermediates. The trichloroethyl group is then introduced through a chlorination reaction. The final step involves the formation of the formamide group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as chromatography and crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]formamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs .

Scientific Research Applications

N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]formamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]formamide involves its interaction with specific molecular targets. The trichloroethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The piperidinyl and purinyl groups may also contribute to the compound’s overall biological activity by interacting with various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trichloroethyl derivatives and purinyl-containing molecules. Examples include:

Uniqueness

N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]formamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl3N6O/c14-13(15,16)12(20-8-23)22-7-19-9-10(17-6-18-11(9)22)21-4-2-1-3-5-21/h6-8,12H,1-5H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITAWOZZNMAYXRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=NC3=C2N=CN3C(C(Cl)(Cl)Cl)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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